Bis(2-isopropyl-5-methylcyclohexyl) ((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphonate
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Overview
Description
Bis(2-isopropyl-5-methylcyclohexyl) ((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphonate is a complex organophosphorus compound It features a phosphonate group bonded to a hydroxy-substituted phenyl ring, which is further substituted with a dimethylamino group The cyclohexyl groups are substituted with isopropyl and methyl groups, adding to the compound’s steric complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-isopropyl-5-methylcyclohexyl) ((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphonate typically involves multi-step organic reactions. One common route starts with the preparation of the cyclohexyl derivatives, which are then reacted with a phosphonate precursor. The key steps include:
Preparation of Cyclohexyl Derivatives: The starting materials, 2-isopropyl-5-methylcyclohexanol, are synthesized through the hydrogenation of corresponding aromatic compounds.
Formation of the Phosphonate Group: The phosphonate group is introduced via a reaction with a suitable phosphonylating agent, such as diethyl phosphite, under basic conditions.
Coupling with the Phenyl Ring: The final step involves the coupling of the phosphonate intermediate with 4-(dimethylamino)benzaldehyde, followed by reduction to form the hydroxy-substituted phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(2-isopropyl-5-methylcyclohexyl) ((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted phosphonates, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In organic synthesis, Bis(2-isopropyl-5-methylcyclohexyl) ((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphonate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the phosphonate group can enhance the bioavailability and metabolic stability of drug candidates. It is also investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Industry
In the materials science industry, this compound is used in the development of flame retardants and plasticizers. Its ability to form stable phosphonate esters makes it suitable for enhancing the thermal stability of polymers.
Mechanism of Action
The mechanism of action of Bis(2-isopropyl-5-methylcyclohexyl) ((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic cycles. The dimethylamino group can enhance binding affinity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Bis(2-isopropyl-5-methylcyclohexyl) [hydroxy(4-methoxyphenyl)methyl]phosphonate: Similar structure but with a methoxy group instead of a dimethylamino group.
Bis(2-isopropyl-5-methylcyclohexyl) [hydroxy(4-nitrophenyl)methyl]phosphonate: Contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness
The presence of the dimethylamino group in Bis(2-isopropyl-5-methylcyclohexyl) ((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphonate makes it unique compared to its analogs. This group can participate in additional interactions, enhancing the compound’s versatility in various applications, particularly in medicinal chemistry where it can improve drug-like properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-[4-(dimethylamino)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50NO4P/c1-19(2)25-15-9-21(5)17-27(25)33-35(32,29(31)23-11-13-24(14-12-23)30(7)8)34-28-18-22(6)10-16-26(28)20(3)4/h11-14,19-22,25-29,31H,9-10,15-18H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLWNGQSDKWSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=CC=C(C=C2)N(C)C)O)OC3CC(CCC3C(C)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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